molecular formula C18H21N5O3 B11157575 3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(2-ethylphenyl)propanamide

3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(2-ethylphenyl)propanamide

Cat. No.: B11157575
M. Wt: 355.4 g/mol
InChI Key: GXSMIVLVETULDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(2-ethylphenyl)propanamide is a complex organic compound that belongs to the class of purine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(2-ethylphenyl)propanamide typically involves multi-step organic reactions. The starting materials often include purine derivatives and substituted benzene compounds. Common synthetic routes may involve:

    Nucleophilic substitution reactions: to introduce the propanamide group.

    Amidation reactions: to form the amide bond.

    Oxidation and reduction reactions: to achieve the desired oxidation state of the purine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch reactors: for controlled synthesis.

    Catalysts: to enhance reaction rates and selectivity.

    Purification techniques: such as crystallization and chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules.

Biology

In biological research, it may be investigated for its interactions with enzymes and receptors, potentially leading to new therapeutic agents.

Medicine

In medicine, purine derivatives are often explored for their antiviral, anticancer, and anti-inflammatory properties.

Industry

In industry, this compound could be used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(2-ethylphenyl)propanamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymatic activity.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known purine derivative with stimulant effects.

    Theobromine: Another purine derivative found in chocolate.

    Allopurinol: A purine analog used to treat gout.

Uniqueness

What sets 3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(2-ethylphenyl)propanamide apart is its specific substitution pattern, which may confer unique biological activities and chemical reactivity.

Properties

Molecular Formula

C18H21N5O3

Molecular Weight

355.4 g/mol

IUPAC Name

3-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(2-ethylphenyl)propanamide

InChI

InChI=1S/C18H21N5O3/c1-4-12-7-5-6-8-13(12)20-14(24)9-10-23-11-19-16-15(23)17(25)22(3)18(26)21(16)2/h5-8,11H,4,9-10H2,1-3H3,(H,20,24)

InChI Key

GXSMIVLVETULDX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CCN2C=NC3=C2C(=O)N(C(=O)N3C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.